CDK2 Enzymatic Potency: 5-Oxazolyl Oxindole Derivative vs. SU9516 (3-Substituted Indolinone)
A derivative of 5-(oxazol-5-yl)-1,3-dihydroindol-2-one, specifically the 3-[(2,2-dioxido-2-benzothien-5-yl)amino]methylene-substituted analog (Oxindole-Based Inhibitor 109 / LS3), inhibits CDK2 with an IC₅₀ of 8.9 nM as determined by biochemical assay and confirmed by X-ray co-crystallography (PDB: 1KE7) [1]. This potency compares favorably to the widely used oxindole CDK2 inhibitor SU9516, which has a reported CDK2 IC₅₀ of 22 nM under comparable ATP conditions (1.4 µM ATP) .
| Evidence Dimension | CDK2 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.9 nM (3-substituted 5-oxazolyl oxindole derivative; LS3 ligand) |
| Comparator Or Baseline | SU9516: IC₅₀ = 22 nM (CDK2/cyclin A, 1.4 µM ATP) |
| Quantified Difference | ~2.5-fold greater potency for the 5-oxazolyl oxindole derivative |
| Conditions | Biochemical kinase assay with [γ-³²P] ATP at 1.4 µM; CDK2 enzyme |
Why This Matters
For researchers procuring a CDK2 inhibitor scaffold, the 5-oxazolyl oxindole core offers a ~2.5-fold potency advantage at the enzymatic level over the commonly used SU9516 scaffold, enabling lower compound usage and potentially wider therapeutic windows in cell-based studies.
- [1] RCSB PDB. 1KE7: CDK2 complex with oxindole inhibitor LS3. Binding Affinity: IC₅₀ = 8.9 nM. DOI: 10.2210/pdb1KE7/pdb. Also see BindingDB BDBM7773 (IC₅₀ = 19 nM in alternative assay). View Source
